Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Overview
Description
Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C9H12O3 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves multiple steps. The process includes the use of 1H-imidazole, N,N-dimethyl-formamide, dirhodium tetraacetate, tetrabutyl ammonium fluoride, and Dess-Martin periodane . The reaction conditions vary for each step, including different temperatures and durations .Molecular Structure Analysis
The molecular structure of this compound includes a total of 25 bonds, 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of 1H-imidazole, N,N-dimethyl-formamide, dirhodium tetraacetate, tetrabutyl ammonium fluoride, and Dess-Martin periodane . The reaction conditions vary for each step, including different temperatures and durations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.19 . It is a liquid at room temperature . The InChI Code is 1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3/t6-,7+,8+ .Scientific Research Applications
Chemical Compound Applications in Scientific Research
Methodological Approaches
Research on chemical compounds often involves understanding their chemical properties, biological effects, and potential applications in various fields such as medicine, agriculture, and materials science. Studies such as those on the ethylene action inhibitor 1-methylcyclopropene (Blankenship & Dole, 2003) demonstrate the importance of chemical compounds in modulating plant growth and development, highlighting the broader implications for crop management and food preservation (Blankenship & Dole, 2003).
Biological and Medicinal Research
The exploration of compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) in plants showcases the compound's roles beyond being a mere precursor of ethylene, suggesting its independent signaling functions. This emphasizes the complexity of chemical interactions in biological systems and the potential for discovering novel therapeutic or agricultural applications (B. Van de Poel & D. Van Der Straeten, 2014).
Technological and Industrial Applications
Research into compounds like ethyl carbamate in foods and beverages (Weber & Sharypov, 2009) addresses health concerns related to toxic chemicals in consumables, illustrating how chemical research contributes to food safety and regulatory standards (Weber & Sharypov, 2009).
Environmental and Safety Considerations
Studies on the effective use of organic solvents for drug extraction from biological specimens (Siek, 1978) and the chemical recycling of materials like polyethylene terephthalate (Karayannidis & Achilias, 2007) highlight the environmental and safety aspects of chemical research, focusing on sustainability and harm reduction (Siek, 1978; Karayannidis & Achilias, 2007).
Safety and Hazards
properties
IUPAC Name |
ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7?; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWRYLHEANOST-VPEOJXMDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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